molecular formula C36H39N3O4S B1664814 AM-103 free acid CAS No. 936349-47-2

AM-103 free acid

Cat. No. B1664814
M. Wt: 609.8 g/mol
InChI Key: DGCSBHYGDCRAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM-103 Free Acid is a bio-active chemical.

Scientific Research Applications

  • Lanthanide and Actinide Contractions : This study discusses the chemistry of elements with a nuclear charge greater than 105, providing theoretical estimates of their physical and chemical properties. This research is important for understanding the properties of superheavy elements (Seth, Dolg, Fulde, & Schwerdtfeger, 1995).

  • Zn-BTC MOFs Synthesis : In the field of material science, this study describes the synthesis of three zinc-trimesic acid (Zn-BTC) MOFs, including BIT-103, which exhibit extraordinary catalytic performance. This highlights the potential of such materials in catalysis and other applications (Huang et al., 2014).

  • Nb–1Zr/C-103 Vapor Anode AMTEC Cell : This paper presents the performance analyses of a Nb–1Zr/C-103 vapor anode multi-tube alkali-metal thermal-to-electric conversion cell, demonstrating its potential in power generation (El-Genk & King, 2001).

  • Antioxidative Action of Zinc-Carnosine Compound Z-103 : Here, the focus is on the anti-free radical action of Z-103, a compound of zinc and carnosine, in the context of its anti-ulcer action (Tanigawa et al., 1990).

  • Laminar Free Convection in a Vertical Slot : This study, although not directly related to AM-103, involves the investigation of fluid dynamics and thermodynamics in a system specified by parameters including A ≈ 10^3, which could provide insights relevant to the study of similar compounds or materials (Elder, 1965).

  • Synthesis of Radiolabeled Beta-Ruthenocenylalanine : This research involves the preparation of carrier-free beta-[103,106Ru] ruthenocenylalanine for potential use in medical imaging, demonstrating the application of isotopes in healthcare (Soine, Guyer, & Knapp, 1984).

properties

CAS RN

936349-47-2

Product Name

AM-103 free acid

Molecular Formula

C36H39N3O4S

Molecular Weight

609.8 g/mol

IUPAC Name

3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid

InChI

InChI=1S/C36H39N3O4S/c1-35(2,3)44-33-29-19-28(43-23-27-9-7-8-18-37-27)15-16-30(29)39(31(33)20-36(4,5)34(40)41)22-24-10-12-25(13-11-24)26-14-17-32(42-6)38-21-26/h7-19,21H,20,22-23H2,1-6H3,(H,40,41)

InChI Key

DGCSBHYGDCRAOB-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AM-103 Free Acid;  UNII-B1Z78DJ75Y; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-[5-(Pyrid-2-ylmethoxy)-3-(2-methyl-2-propylthio)-1-[4-(2-methoxypyrid-5-yl)benzyl]indol-2-yl]-2,2-dimethylpropionic acid ethyl ester (693 g, 1.086 mol) was added to a reactor containing 6.91 L of THF/MeOH/water in a 2:1:1 ratio and stirred. LiOH.H2O (54.75 g, 1.3 mol) was added to the reactor and the mixture was heated to between 50 to 60° C. and stirred overnight (about 12 hours). TLC analysis (EtOAc/Petroleum ether, 1/5) showed the reaction had reached completion. The THF/MeOH/water solvent mixture was removed in vacuo and about 6 liters of water was added. The organic impurities were removed with extraction using EtOAc in 1.5 liter batches. The pH of the aqueous layer was adjusted to a pH of between 2 and 3 using 3N HCl. The compound was extracted twice with dichloromethane in 6 liter batches. Following a water wash and a brine wash, the organic layer was dried over Na2SO4. The solid was filtered and the organic layer was concentrated in vacuo to afford 623 g of desired product in 94% yield.
Name
3-[5-(Pyrid-2-ylmethoxy)-3-(2-methyl-2-propylthio)-1-[4-(2-methoxypyrid-5-yl)benzyl]indol-2-yl]-2,2-dimethylpropionic acid ethyl ester
Quantity
693 g
Type
reactant
Reaction Step One
Quantity
54.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
THF MeOH water
Quantity
6.91 L
Type
solvent
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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